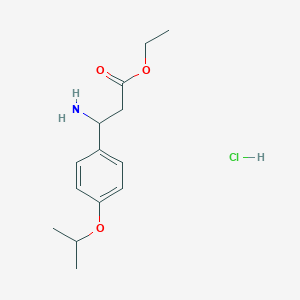
Ethyl 3-amino-3-(4-isopropoxyphenyl)propanoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-amino-3-(4-isopropoxyphenyl)propanoate hydrochloride is a unique chemical compound. It is provided to early discovery researchers as part of a collection of unique chemicals . The empirical formula is C14H22ClNO2 and the molecular weight is 271.78 .
Molecular Structure Analysis
The SMILES string for this compound is NC(CC(OCC)=O)C(C=C1)=CC=C1C©C.Cl . This provides a textual representation of the compound’s structure.Physical And Chemical Properties Analysis
This compound is a solid . Its empirical formula is C14H22ClNO2 and it has a molecular weight of 271.78 . More detailed physical and chemical properties are not available at this time.科学的研究の応用
Polymorphism Characterization
Vogt et al. (2013) conducted a study on the polymorphic forms of a compound structurally similar to Ethyl 3-amino-3-(4-isopropoxyphenyl)propanoate hydrochloride. The research utilized spectroscopic and diffractometric techniques to understand the structural differences between these forms, revealing challenges in analytical and physical characterization (Vogt, Williams, Johnson, & Copley, 2013).
Asymmetric Biocatalysis
Li et al. (2013) explored the biocatalytic production of S-3-amino-3-phenylpropionic acid, an important intermediate in pharmaceuticals, using ethyl-3-amino-3-phenylpropanoate as a carbon source. This study highlighted the role of microbial strains in producing enantiopure compounds, essential in drug research (Li, Wang, Huang, Zou, & Zheng, 2013).
Molecular Docking and Biological Potentials
Borik and Hussein (2021) synthesized derivatives of a compound closely related to this compound. They studied these derivatives for antioxidant, antiulcer, anti-inflammatory activities, and their effects on liver enzymes, using molecular docking to understand interactions with biological targets (Borik & Hussein, 2021).
Enantiomer Separation and Derivative Synthesis
Solymár et al. (2004) focused on synthesizing and separating the enantiomers of a related ethyl 3-amino-3-(4-cyanophenyl)propanoate compound. The study demonstrates the importance of chirality in pharmaceutical compounds and the methods to achieve enantiomeric purity (Solymár, Kanerva, & Fülöp, 2004).
Crystal Packing and Interactions
Zhang et al. (2011) investigated the crystal packing of ethyl cyano amino propenoates, closely related to this compound. Their work revealed insights into the non-covalent interactions that govern crystal formation, important for understanding solid-state properties of pharmaceutical compounds (Zhang, Wu, & Zhang, 2011).
Synthesis of Optically Pure Compounds
Bosetti et al. (1994) synthesized enantiomers of a compound with a structure similar to this compound, demonstrating the importance of optically pure compounds in the development of agrochemicals with specific biological activities (Bosetti, Bianchi, Porta, Bettarini, & Massimini, 1994).
Enzyme-Catalyzed Synthesis
Brem et al. (2010) used a multi-enzymatic procedure to synthesize highly enantiomerically enriched 3-heteroaryl-3-hydroxypropanoic acids from a racemic ethyl 3-hydroxy-3-(10-alkyl-10H-phenothiazin-3-yl)propanoate. This study showcases the application of enzymes in producing chiral compounds, which is vital in pharmaceutical production (Brem, Toșa, Paizs, Vass, & Irimie, 2010).
Uterine Relaxant Activity
Viswanathan et al. (2005) designed and synthesized novel hydrochloride compounds based on the pharmacophore of this compound. Their research focused on the potential of these compounds as uterine relaxants, highlighting the therapeutic applications in obstetrics (Viswanathan, Kodgule, & Chaudhari, 2005).
Safety and Hazards
特性
IUPAC Name |
ethyl 3-amino-3-(4-propan-2-yloxyphenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3.ClH/c1-4-17-14(16)9-13(15)11-5-7-12(8-6-11)18-10(2)3;/h5-8,10,13H,4,9,15H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNYHWFOGWMIIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)OC(C)C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



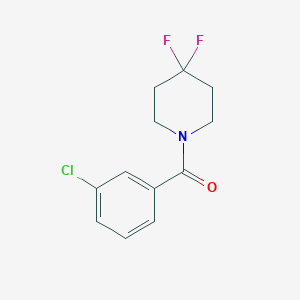
![4-[benzyl(methyl)sulfamoyl]-N-(9,10-dioxoanthracen-1-yl)benzamide](/img/structure/B2381186.png)

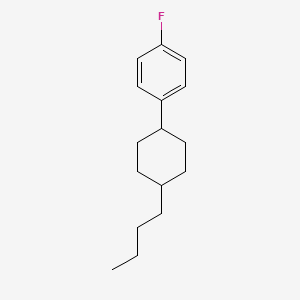
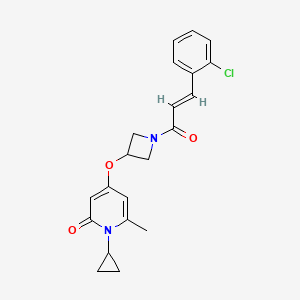
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)propionamide hydrochloride](/img/structure/B2381194.png)
![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2381196.png)
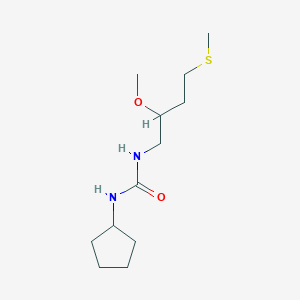
![4-(2-ethylbutanoyl)-N-[(2-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2381198.png)

![1-(3,5-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2381201.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-(4-fluorophenyl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2381202.png)